molecular formula C10H12BrFN2O B8164336 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Cat. No.: B8164336
M. Wt: 275.12 g/mol
InChI Key: DXOPDADMBRKMCF-UHFFFAOYSA-N
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Description

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine is a chemical compound with the molecular formula C9H10BrFN2O. It is a derivative of pyridine and morpholine, featuring both bromine and fluorine substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine typically involves the reaction of 5-bromo-2-fluoropyridine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the pyridine and morpholine moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-[(5-bromo-2-fluoropyridin-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O/c11-9-5-8(10(12)13-6-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOPDADMBRKMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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